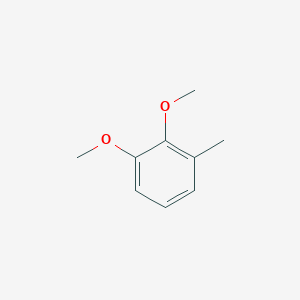

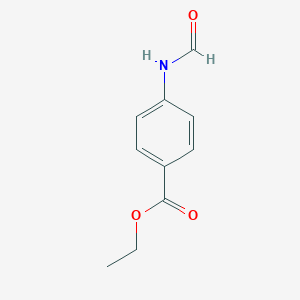

Acide 4-benzyloxybenzoïque

Vue d'ensemble

Description

Cette voie joue un rôle crucial dans la réponse immunitaire en détectant l'ADN intracellulaire et en déclenchant des mécanismes de défense de l'hôte, y compris la production d'interférons de type I et d'autres cytokines . MIW815 a été étudié pour son potentiel en immunothérapie contre le cancer en raison de sa capacité à activer le système immunitaire et à améliorer les réponses antitumorales .

Applications De Recherche Scientifique

MIW815 has been extensively studied for its applications in cancer immunotherapy. It has shown potential in enhancing the efficacy of immune checkpoint inhibitors by activating the STING pathway and promoting anti-tumor immune responses . Clinical trials have demonstrated that MIW815 can induce systemic immune activation and tumor regression in combination with other immunotherapies .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : MIW815 est synthétisé en tant qu'analogue bisphosphothioate du di-AMP cyclique. La substitution des atomes d'oxygène non pontants au pont phosphate internucléotidique par des atomes de soufre rend MIW815 moins sensible à l'hydrolyse enzymatique . La voie de synthèse implique la préparation de dinucléotides cycliques avec des modifications spécifiques pour améliorer la stabilité et l'activité.

Méthodes de production industrielle : La production industrielle de MIW815 implique l'utilisation de techniques pharmaceutiques de pointe pour garantir une grande pureté et une grande stabilité. Des systèmes de délivrance liposomale ont été développés pour améliorer la délivrance systémique et l'activation de STING de MIW815 . Cette méthode améliore l'efficacité de chargement, la stabilité sérique et l'activité agoniste de STING du composé.

Analyse Des Réactions Chimiques

Types de réactions : MIW815 subit principalement des réactions d'activation dans la voie STING. Il ne subit généralement pas d'oxydation, de réduction ou de réactions de substitution dans le contexte de son activité biologique .

Réactifs et conditions courants : L'activation de MIW815 implique son interaction avec le récepteur STING, conduisant à la production de cytokines pro-inflammatoires et d'interféron-bêta . Cette interaction est facilitée par la structure moléculaire spécifique de MIW815, qui lui permet de se lier efficacement au récepteur STING.

Principaux produits formés : Les principaux produits formés à partir de l'activation de MIW815 sont diverses cytokines et interférons qui jouent un rôle dans la réponse immunitaire .

Applications de la recherche scientifique

MIW815 a été largement étudié pour ses applications en immunothérapie contre le cancer. Il a montré un potentiel pour améliorer l'efficacité des inhibiteurs de point de contrôle immunitaire en activant la voie STING et en favorisant les réponses immunitaires antitumorales . Les essais cliniques ont démontré que MIW815 peut induire une activation immunitaire systémique et une régression tumorale en combinaison avec d'autres immunothérapies .

Mécanisme d'action

MIW815 exerce ses effets en activant la voie STING, qui est un composant essentiel de la réponse immunitaire innée. Lorsqu'il se lie au récepteur STING, MIW815 déclenche la production d'interférons de type I et d'autres cytokines, conduisant à l'activation de cellules immunitaires telles que les cellules T CD8+ . Cette activation améliore la capacité de l'organisme à reconnaître et à attaquer les cellules tumorales, faisant de MIW815 un candidat prometteur pour l'immunothérapie contre le cancer .

Mécanisme D'action

MIW815 exerts its effects by activating the STING pathway, which is a critical component of the innate immune response. Upon binding to the STING receptor, MIW815 triggers the production of type I interferons and other cytokines, leading to the activation of immune cells such as CD8+ T cells . This activation enhances the body’s ability to recognize and attack tumor cells, making MIW815 a promising candidate for cancer immunotherapy .

Comparaison Avec Des Composés Similaires

MIW815 est unique parmi les agonistes de STING en raison de ses modifications chimiques spécifiques qui améliorent la stabilité et l'activité. Des composés similaires comprennent d'autres dinucléotides cycliques tels que le di-GMP cyclique et le di-AMP cyclique, qui activent également la voie STING mais peuvent différer en termes de stabilité et d'efficacité . La modification bisphosphothioate de MIW815 lui confère un avantage distinct en termes de résistance à la dégradation enzymatique .

Références

Propriétés

IUPAC Name |

4-phenylmethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c15-14(16)12-6-8-13(9-7-12)17-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQSCHALQLXXKKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00164030 | |

| Record name | 4-Benzyloxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00164030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1486-51-7 | |

| Record name | 4-(Benzyloxy)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1486-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Benzyloxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001486517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1486-51-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16633 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Benzyloxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00164030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-(benzyloxy)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.606 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-BENZYLOXYBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4K45H4G7KP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary biological activities associated with 4-benzyloxybenzoic acid and its derivatives?

A: Research suggests that 4-benzyloxybenzoic acid and its derivatives exhibit a range of biological activities, with a particular focus on their potential as hypolipidemic and antituberculotic agents. Studies have demonstrated the ability of these compounds to lower cholesterol and atherogenic lipoprotein levels in animal models [, ]. Additionally, certain derivatives have shown promising antimycobacterial activity in vitro, comparable to some commercially available antituberculotics [].

Q2: How does the structure of 4-benzyloxybenzoic acid relate to its antituberculotic activity?

A: Studies examining a series of alkoxybenzoic acids, including 4-benzyloxybenzoic acid, revealed a correlation between the compound's structure and its antituberculotic activity. Specifically, increasing the lipophilicity of the alkoxy substituent, as measured by HPLC capacity factors, led to enhanced antimycobacterial activity []. This suggests that the lipophilic benzyloxy group in 4-benzyloxybenzoic acid plays a crucial role in its interaction with mycobacterial targets.

Q3: Have any studies investigated the antitumor activity of compounds related to 4-benzyloxybenzoic acid?

A: Yes, research has explored the synthesis and antitumor activity of various 2-N- and 3-S-substituted 5-[2-(4-)benzyloxyphenyl]-1,2,4-triazoles, alongside acylhydrazides derived from 4-benzyloxybenzoic acid [, , ]. These studies involved synthesizing a range of derivatives and evaluating their antitumor activity, providing valuable insights into structure-activity relationships.

Q4: What is the impact of the 4-benzyloxy group on the hypolipidemic activity of benzoic acid derivatives?

A: Research suggests that the presence and position of the 4-benzyloxy group are crucial for hypolipidemic activity. Studies comparing various derivatives of ethyl 4-benzyloxybenzoate found that compounds with the 4-benzyloxy substitution, such as ethyl 4-benzyloxybenzoate itself, ethyl-4-benzyloxybenzoic acid, and ethyl 4-p-bromobenzyloxybenzoate, exhibited more favorable activity profiles, including cholesterol-lowering effects and reduced impact on weight gain and liver lipids []. This highlights the significance of the 4-benzyloxy moiety in influencing the compound's biological activity.

Q5: Have any studies explored the effects of incorporating 4-benzyloxybenzoic acid into glycerolipids?

A: Yes, research has investigated the impact of incorporating 4-benzyloxybenzoic acid into glycerolipids on lipoprotein metabolism in rats []. While specific details about the study's findings were not available in the provided abstracts, this research direction suggests an interest in exploring potential applications of 4-benzyloxybenzoic acid beyond its direct use as a pharmaceutical agent.

Q6: Are there any known antithyroxine effects associated with 4-benzyloxybenzoic acid or its derivatives?

A: Early research identified potential antithyroxine activity in compounds related to 4-benzyloxybenzoic acid, specifically the dimethylacetal of 3,5-diiodoanisaldehyde [, ]. While 3,5-diiodo-4-benzyloxybenzoic acid itself was not as potent as other tested compounds, its inclusion in these studies highlights the exploration of various biological activities associated with this class of molecules.

Q7: What analytical techniques are commonly used to characterize and quantify 4-benzyloxybenzoic acid and its derivatives?

A: While the provided abstracts did not specify analytical techniques used for 4-benzyloxybenzoic acid itself, they mentioned employing HPLC (High-Performance Liquid Chromatography) to determine capacity factors, which are indicative of a compound's lipophilicity []. This suggests that chromatographic methods are likely employed in the analysis of these compounds.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[Bis(trifluoroacetoxy)iodo]benzene](/img/structure/B57053.png)